molecular formula C8H6F2O2 B13518760 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone

2,2-Difluoro-1-(3-hydroxyphenyl)ethanone

Cat. No.: B13518760
M. Wt: 172.13 g/mol
InChI Key: MBEDWHNJFUQECW-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(3-hydroxyphenyl)ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions, often in an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Types of Reactions:

    Oxidation: The hydroxyl group in 2,2-difluoro-1-(3-hydroxyphenyl)ethan-1-one can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,2-Difluoro-1-(3-hydroxyphenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(3-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2,2-Difluoro-1-(2-hydroxyphenyl)ethanone
  • 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one

Comparison: 2,2-Difluoro-1-(3-hydroxyphenyl)ethan-1-one is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of two fluorine atoms also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

2,2-difluoro-1-(3-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6F2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8,11H

InChI Key

MBEDWHNJFUQECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C(F)F

Origin of Product

United States

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